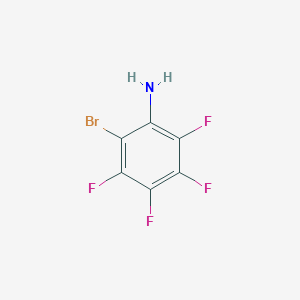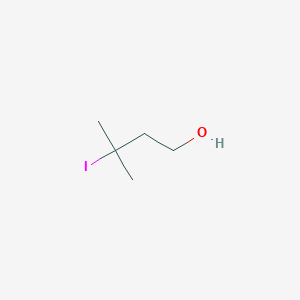
3-Iodo-3-methyl-1-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-3-methyl-1-butanol: is an organic compound with the molecular formula C5H11IO. It is a derivative of butanol, where an iodine atom is attached to the third carbon of the butanol chain, and a methyl group is also attached to the same carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Halogenation of 3-Methyl-1-butanol: One common method to prepare 3-Iodo-3-methyl-1-butanol involves the halogenation of 3-methyl-1-butanol. This can be achieved by reacting 3-methyl-1-butanol with iodine in the presence of a suitable oxidizing agent such as phosphorus trichloride (PCl3) or phosphorus tribromide (PBr3).
Substitution Reaction: Another method involves the substitution of a halogen in 3-methyl-1-butanol with iodine.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Iodo-3-methyl-1-butanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of 3-methyl-1-butanol. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom in this compound can be substituted with other nucleophiles. For example, reacting with sodium azide (NaN3) can yield 3-azido-3-methyl-1-butanol.
Elimination: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium iodide (NaI), sodium azide (NaN3)
Elimination: Strong bases such as potassium hydroxide (KOH)
Major Products:
Oxidation: Corresponding aldehydes or ketones
Reduction: 3-Methyl-1-butanol
Substitution: 3-Azido-3-methyl-1-butanol
Elimination: Alkenes
Applications De Recherche Scientifique
Chemistry: 3-Iodo-3-methyl-1-butanol is used as an intermediate in organic synthesis. Its unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated alcohols on biological systems. It may also serve as a precursor for the synthesis of bioactive compounds.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Iodo-3-methyl-1-butanol depends on the specific reactions it undergoes. In general, the iodine atom in the molecule can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The hydroxyl group (-OH) can also participate in oxidation and reduction reactions, leading to the formation of various products. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
3-Methyl-1-butanol: A primary alcohol with a similar structure but without the iodine atom.
3-Chloro-3-methyl-1-butanol: A halogenated alcohol similar to 3-Iodo-3-methyl-1-butanol but with a chlorine atom instead of iodine.
Isoamyl alcohol (3-Methyl-1-butanol): An isomer of this compound with a different halogen atom.
Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The larger atomic size and higher reactivity of iodine compared to chlorine or bromine make this compound a valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C5H11IO |
|---|---|
Poids moléculaire |
214.04 g/mol |
Nom IUPAC |
3-iodo-3-methylbutan-1-ol |
InChI |
InChI=1S/C5H11IO/c1-5(2,6)3-4-7/h7H,3-4H2,1-2H3 |
Clé InChI |
FYHVUJFZRFUYDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCO)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11717777.png)
![(3aS,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B11717792.png)
![6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B11717812.png)
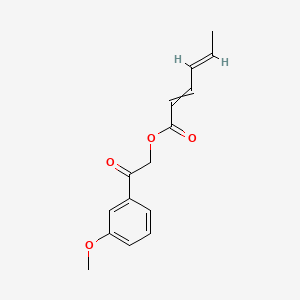
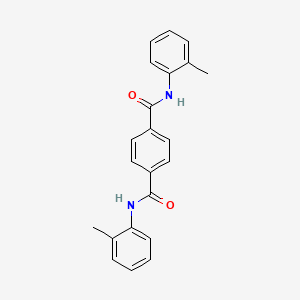
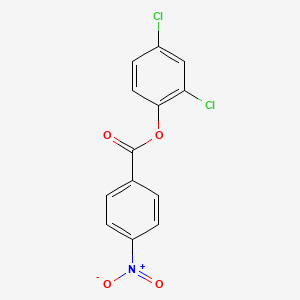

![5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole](/img/structure/B11717850.png)
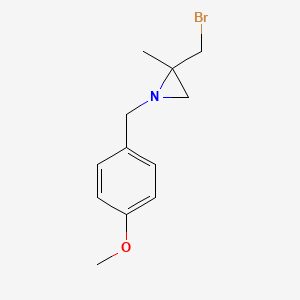
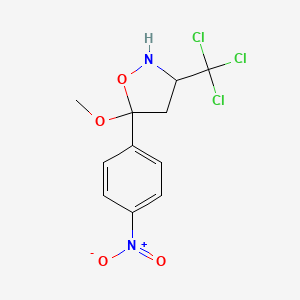
![2,2'-(1,2,4-thiadiazole-3,5-diyldisulfanediyl)bis[N-(3-chlorophenyl)acetamide]](/img/structure/B11717882.png)

![3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one](/img/structure/B11717893.png)
